molecular formula C15H16ClN3OS B2656728 (4-Chlorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1173084-84-8

(4-Chlorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B2656728
CAS No.: 1173084-84-8
M. Wt: 321.82
InChI Key: MGVRBYARKBPNBP-UHFFFAOYSA-N
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Description

“(4-Chlorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone” is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives . These compounds are known for their wide range of biological activities .


Synthesis Analysis

The synthesis of similar compounds typically starts from 4-chlorobenzoic acid. The acid is esterified with methanol and subsequently undergoes hydrazination, salt formation, and cyclization to afford a 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol intermediate . This intermediate is then converted into a sulfonyl chloride, followed by a nucleophilic attack of the amines to give the final product .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include esterification, hydrazination, salt formation, cyclization, and nucleophilic substitution .

Scientific Research Applications

Synthesis and Antimicrobial Agents

  • The compound's derivatives have been synthesized for antimicrobial applications, with a study showing moderate activity against pathogenic bacterial and fungal strains, indicating its potential in developing new antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).

Antiviral Activity

Anticancer and Antimicrobial Agents

  • The compound has been part of studies to develop novel biologically potent heterocyclic compounds with potential anticancer and antimicrobial activities. This includes efforts to synthesize compounds with improved potency against cancer cell lines and pathogenic strains (Katariya, Vennapu, & Shah, 2021).

Molecular Docking and Structural Studies

  • Research has also focused on the molecular docking and structural characterization of the compound and its analogues, aiding in understanding the antibacterial activity and potentially guiding the development of new drugs (Shahana & Yardily, 2020).

Antioxidant Activity

Future Directions

The future research directions could involve exploring the biological activities of “(4-Chlorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone” and its derivatives, given their wide range of potential biological activities . Further studies could also focus on optimizing the synthesis process and investigating the detailed mechanism of action of these compounds.

Properties

IUPAC Name

(4-chlorophenyl)-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3OS/c1-10-17-18-14(21-10)12-3-2-8-19(9-12)15(20)11-4-6-13(16)7-5-11/h4-7,12H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVRBYARKBPNBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCCN(C2)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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